Conformational Constraint Quantified: Root-Mean-Square Deviation (RMSD) Advantage of the Spiro[2.4]heptane Core Over a Flexible Acyclic Comparator
The 5-aza-spiro[2.4]heptane core of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane restricts molecular flexibility, reducing the entropic cost of binding to a biological target. A computational comparison of the spirocyclic core against a flexible aliphatic amine analog (N-Boc-1,2-diaminoethane) demonstrates a significant reduction in conformational freedom. Molecular dynamics simulations show a root-mean-square deviation (RMSD) of backbone atoms of 0.25 ± 0.05 Å for the spirocyclic system when bound to a model protein pocket, compared to 1.15 ± 0.20 Å for the acyclic analog [1]. This quantifies the spirocycle's ability to maintain a more defined, pre-organized binding conformation.
| Evidence Dimension | Conformational flexibility in a bound state (RMSD of backbone atoms) |
|---|---|
| Target Compound Data | 0.25 ± 0.05 Å |
| Comparator Or Baseline | N-Boc-1,2-diaminoethane: 1.15 ± 0.20 Å |
| Quantified Difference | 4.6-fold reduction in RMSD |
| Conditions | Molecular dynamics simulations (50 ns, AMBER force field) of each compound docked into the active site of a model serine protease. |
Why This Matters
Reduced conformational entropy translates to a higher predicted binding affinity and is a key driver for selecting rigid, spirocyclic building blocks to improve hit-to-lead success rates.
- [1] Carosati, E., et al. (2020). Hydrogen bonding and conformational flexibility of spirocyclic scaffolds in protein-ligand complexes: A computational study. Journal of Chemical Information and Modeling, 60(5), 2442-2456. View Source
